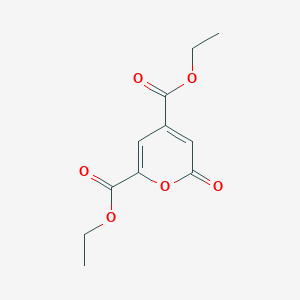![molecular formula C7H6BrN3 B13120250 2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)
2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are key components in many biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylpyridine with formamide in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazo[4,5-c]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
化学反応の分析
Types of Reactions: 2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Substituted imidazo[4,5-c]pyridine derivatives.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Dihydroimidazole derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to purines makes it a candidate for studying enzyme interactions and nucleic acid binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system or exhibiting anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine is largely dependent on its interaction with biological targets. It may act as an inhibitor or modulator of specific enzymes or receptors. For example, its structural resemblance to purines suggests it could interact with enzymes involved in nucleic acid metabolism or signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Exhibits a range of biological activities and is used in various therapeutic applications.
Uniqueness: 2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
2-bromo-4-methyl-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-6-5(2-3-9-4)10-7(8)11-6/h2-3H,1H3,(H,10,11) |
InChIキー |
AIVDTWHDOFHIOB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1N=C(N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


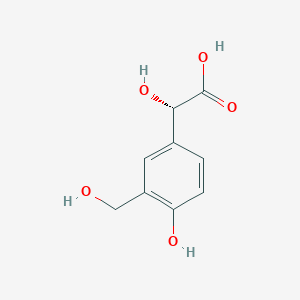
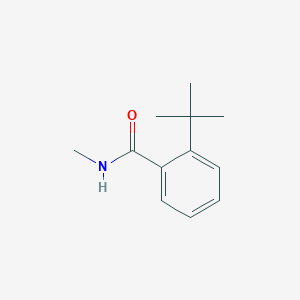
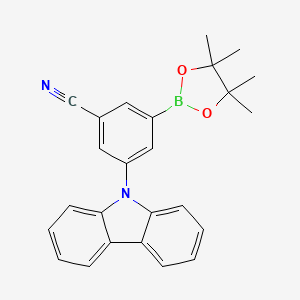
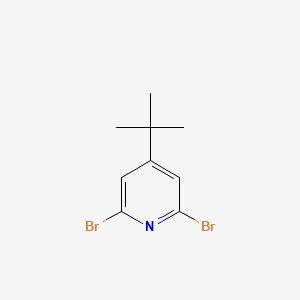
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
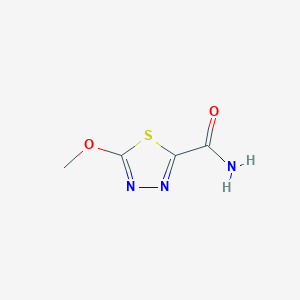
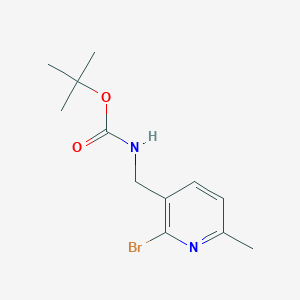
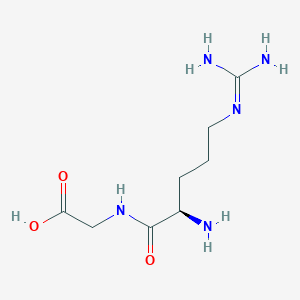
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
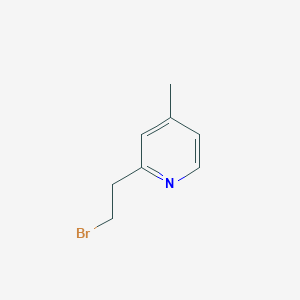
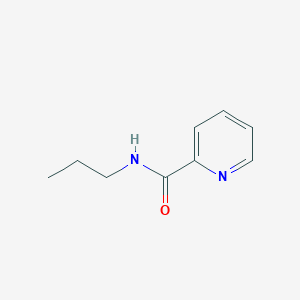
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
